Stilbamidine dihydrochloride
Stilbamidine dihydrochloride
Stilbamidine dihydrochloride is a blocker of neuromuscular transmission and axonal conduction. It is used to study the distribution of the drug in the organs and tissues of rats following intravenous injection.
Brand Name:
Vulcanchem
CAS No.:
6935-63-3
VCID:
VC0543978
InChI:
InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;;
SMILES:
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl
Molecular Formula:
C16H18Cl2N4
Molecular Weight:
337.2 g/mol
Stilbamidine dihydrochloride
CAS No.: 6935-63-3
Inhibitors
VCID: VC0543978
Molecular Formula: C16H18Cl2N4
Molecular Weight: 337.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 6935-63-3 |
---|---|
Product Name | Stilbamidine dihydrochloride |
Molecular Formula | C16H18Cl2N4 |
Molecular Weight | 337.2 g/mol |
IUPAC Name | 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride |
Standard InChI | InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;; |
Standard InChIKey | BJYYRSDXFXLJIV-SEPHDYHBSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl |
SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl |
Appearance | Solid powder |
Description | Stilbamidine dihydrochloride is a blocker of neuromuscular transmission and axonal conduction. It is used to study the distribution of the drug in the organs and tissues of rats following intravenous injection. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 122-06-5 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4,4'-stilbenedicarboxamidine stilbamidine stilbamidine dihydrochloride stilbamidine isethionate stilbamidine, isethionate (2:1) |
Reference | 1: FULTON JD, MATHEW KK. Tracer studies of the distribution and trypanocidal action of stilbamidine in rats. Br J Pharmacol Chemother. 1959 Mar;14(1):137-41. PubMed PMID: 13651591; PubMed Central PMCID: PMC1481824. 2: Gresh N, Pullman B. A theoretical study of the nonintercalative binding of berenil and stilbamidine to double-stranded (dA-dT)n oligomers. Mol Pharmacol. 1984 May;25(3):452-8. PubMed PMID: 6727867. 3: SNAPPER I. Stilbamidine and pentamidine in multiple myeloma. J Am Med Assoc. 1947 Jan 18;133(3):157-61. PubMed PMID: 20278624. 4: FORGAN R. Stilbamidine in multiple myeloma. Lancet. 1947 Oct 18;2(6477):598. PubMed PMID: 20267355. 5: ALWALL N. Urethane and stilbamidine in multiple myeloma report on two cases. Lancet. 1947 Sep 13;2(6472):388. PubMed PMID: 20263550. 6: HAMPTON JW. The excretion of stilbamidine and some related compounds in experimental animals. Ann Trop Med Parasitol. 1947 Sep;41(2):226-33. PubMed PMID: 20267992. 7: SEAGER LD, CASTELNUOVO G. Toxicity of stilbamidine; a study of the effects of chronic intoxication. Arch Pathol (Chic). 1947 Sep;44(3):287-96. PubMed PMID: 20267695. 8: SCHOENBACH EB, MILLER JM, LONG PH. The treatment of systemic blastomycosis with stilbamidine. Ann Intern Med. 1952 Jul;37(1):31-47. PubMed PMID: 14933975. 9: NAPIER LE. Urethane and stilbamidine in multiple myeloma. Lancet. 1947 Sep 27;2(6474):489. PubMed PMID: 20344793. 10: GEPHARDT MC, HANLON TJ. Treatment of disseminated coccidiodomycosis with stilbamidine (case history). J Okla State Med Assoc. 1954 Mar;47(3):55-8. PubMed PMID: 13131168. 11: SNAPPER I, SCHNEID B. The development of basophilic inclusion bodies in myeloma cells after stilbamidine treatment. Ann Intern Med. 1947 Oct;27(4):541-7. PubMed PMID: 20268427. 12: MILLER JM, POGGE RC, SMITH GW. The toxicity of stilbamidine. J Med Assoc Ga. 1957 Feb;46(2):65. PubMed PMID: 13398750. 13: BERGMANN F, WILSON IB, NACHMANSOHN D. The inhibitory effect of stilbamidine, curare and related compounds and its relationship to the active groups of acetylcholine esterase; action of stilbamidine upon nerve impulse conduction. Biochim Biophys Acta. 1950 Sep;6(1):217-24. PubMed PMID: 14791412. 14: HARRELL ER, BOCOBO FC, CURTIS AC. A study of North American blastomycosis and its treatment with stilbamidine and 2-hydroxystilbamidine. Ann Intern Med. 1955 Nov;43(5):1076-91. PubMed PMID: 13268999. 15: MOHAMMED HAMAD SATI. Post-stilbamidine neuropathy, with reference to the retention of the drug in the body. Ann Trop Med Parasitol. 1949 Apr;43(1):4-12. PubMed PMID: 18121264. 16: FULTON JD, GRANT PT. Experiments on the mode of action of stilbamidine. Ann Trop Med Parasitol. 1956 Dec;50(4):381-4. PubMed PMID: 13395328. 17: HENRY AJ. The instability of stilbamidine. Br J Pharmacol Chemother. 1948 Jun;3(2):163-6. PubMed PMID: 18866997; PubMed Central PMCID: PMC1509815. 18: LIEBEN F. Effect of some reagents on the fluorescence of stilbamidine and 2 OH-hydroxystilbamidine in vitro. J Mt Sinai Hosp N Y. 1952 May-Jun;19(1):217-20. PubMed PMID: 14938991. 19: Mesa-Valle CM, Rodriguez-Cabezas MN, Moraleda-Lindez V, Craciunescu D, Sanchez-Moreno M, Osuna A. In vitro and in vivo activity of two Pt(IV) salts against leishmania donovani. Pharmacology. 1998 Sep;57(3):160-72. PubMed PMID: 9691236. 20: FINK JC, VANDERPLOEG DE, MOURSUND MP. Stilbamidine in the treatment of cutaneous blastomycosis. J Am Med Assoc. 1953 Apr 18;151(16):1395-7. PubMed PMID: 13034483. |
PubChem Compound | 6367036 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume